Peak Chemotactic Potency vs. Hydrophobic-Substituted Analogues
The acidic tetrapeptides of ECF-A, including Val-Gly-Ser-Glu, exhibit peak in vitro chemotactic activity for human eosinophils at 3 × 10⁻⁸ M to 10⁻⁶ M. In contrast, substitution of the NH2-terminal Val with Leu shifts the peak activity range to 10⁻⁸–10⁻⁷ M, while the Phe-substituted analogue requires 10⁻⁴ M to elicit a peak response — a 100- to 10,000-fold loss in potency [1]. This demonstrates that Val at the N-terminus is a critical potency determinant.
| Evidence Dimension | Peak in vitro chemotactic concentration for human eosinophils |
|---|---|
| Target Compound Data | 3 × 10⁻⁸ M to 10⁻⁶ M |
| Comparator Or Baseline | Leu-Gly-Ser-Glu: 10⁻⁸–10⁻⁷ M; Phe-Gly-Ser-Glu: 10⁻⁴ M |
| Quantified Difference | Val-Gly-Ser-Glu is equipotent to Leu analogue but 100–10,000× more potent than Phe analogue |
| Conditions | Human eosinophil chemotaxis assay in Boyden chambers (in vitro) |
Why This Matters
The N-terminal Val residue maintains high-affinity receptor interaction; substituting with bulkier hydrophobic residues like Phe destroys potency, making H-Val-Gly-Ser-Glu-OH the minimally sized native sequence with full efficacy.
- [1] Goetzl, E. J., & Austen, K. F. (1976). Structural determinants of the eosinophil: chemotactic activity of the acidic tetrapeptides of eosinophil chemotactic factor of anaphylaxis. The Journal of Experimental Medicine, 144(6), 1424–1437. View Source
